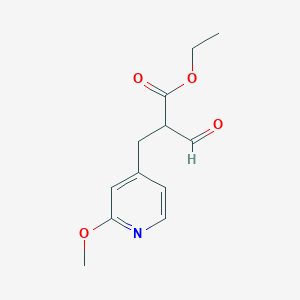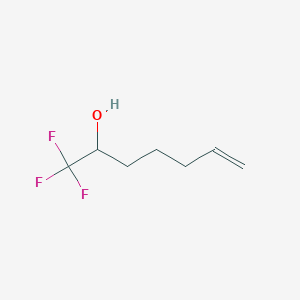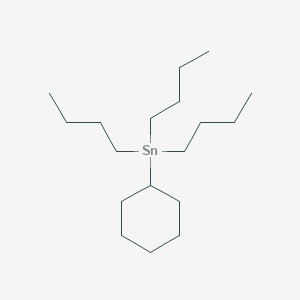
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-nitropyridine with piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then subjected to Boc protection and hydrogenation catalytic reduction to obtain the target compound . Another method involves the use of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours, followed by purification .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves strict control of reaction parameters to ensure high product purity and yield. The use of water as a solvent and the absence of acid catalysts make the process environmentally friendly and suitable for large-scale production .
化学反应分析
Types of Reactions
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted piperazine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate: Similar in structure but with a different substitution pattern.
1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE: An intermediate used in the synthesis of the target compound.
Uniqueness
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its ability to undergo various chemical reactions make it valuable in scientific research and industrial applications .
属性
分子式 |
C15H24N4O2 |
|---|---|
分子量 |
292.38 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-aminopyridin-3-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(12-5-6-13(16)17-9-12)7-8-19(11)14(20)21-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17) |
InChI 键 |
QPHUAFJMBHMUMT-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Aza-spiro[3.5]non-2-yl acetate, hydrobromide](/img/structure/B8446683.png)
![8-ethoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8446700.png)
